

Application Note: Chromatographic Separation of Piroxicam and Piroxicam-d4

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Compound of Interest

Compound Name: Piroxicam-d4

Cat. No.: B15609859

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Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. In pharmacokinetic and bioequivalence studies, a deuterated internal standard, such as **Piroxicam-d4**, is commonly employed for accurate quantification of piroxicam in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This application note provides detailed chromatographic conditions and a protocol for the effective separation of piroxicam from its deuterated analog, **Piroxicam-d4**. The primary analytical technique discussed is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, typically a mass spectrometer.

Data Presentation: Chromatographic Conditions

The following table summarizes various chromatographic conditions reported for the analysis of piroxicam, which can be adapted for the simultaneous separation and quantification of piroxicam and **Piroxicam-d4**. Given their structural similarity, the primary distinction for quantification will be made by the mass spectrometer.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|-------------------|--|---|--|--|
| Chromatography | HPLC | UFLC-MS/MS | LC-MS/MS | HPLC |
| Column | Shimadzu C18 (150 mm x 4.6 mm, 5 µm)[1] | Shim-pack XR-ODS (75 mm x 3.0 mm, 2.0 µm) [2] | Sunfire C18 | LiChroCART® 60 RP-select B (205 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: 0.3% Triethylamine (pH 3.0) (30:70 v/v)[1] | Acetonitrile: Water: Formic Acid (60:40:0.1 v/v/v)[2] | Methanol: 15 mM Ammonium Formate (pH 3.0) (60:40 v/v)[4] | 0.1 M Phosphate Buffer (pH 3.2): Acetonitrile (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min[2] | Not Specified | 1.0 mL/min[3] |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified | 70 µL[3] |
| Column Temp. | 30 °C[1] | Not Specified | Not Specified | 24 °C[3] |
| Detection | PDA at 248 nm[1] | Triple Quadrupole MS (MRM)[2] | Mass Spectrometer (MRM)[4] | UV at 330 nm[3] |
| Internal Standard | Not Specified | Not Specified | Isoxicam[4] | Naproxen[3] |

Experimental Protocols

This section details the methodologies for sample preparation and chromatographic analysis for the separation of piroxicam and **Piroxicam-d4**.

Sample Preparation (from Human Plasma)

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

Materials:

- Human plasma samples

- Piroxicam and **Piroxicam-d4** reference standards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- **Standard Stock Solution Preparation:** Prepare individual stock solutions of piroxicam and **Piroxicam-d4** in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the piroxicam stock solution with 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard (**Piroxicam-d4**) at an appropriate concentration.
- **Protein Precipitation:**
 - Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
 - Add 25 µL of the **Piroxicam-d4** internal standard working solution and vortex briefly.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- **Supernatant Transfer:** Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Chromatographic Analysis (LC-MS/MS)

The following conditions are a starting point and should be optimized for your specific system.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Autosampler
- Column oven
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

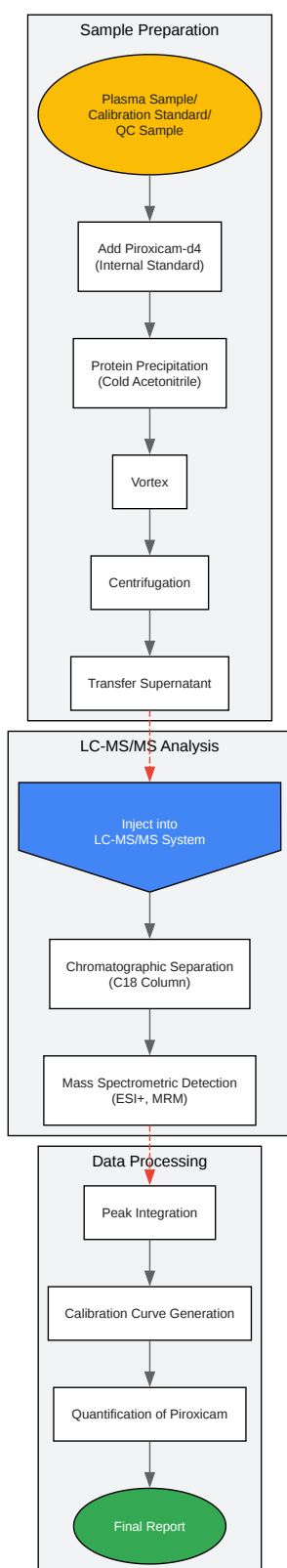
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.4 mL/min

- Injection Volume: 5 μ L
- Column Temperature: 40°C

Mass Spectrometer Settings (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Piroxicam: m/z 332.1 \rightarrow 115.1
 - **Piroxicam-d4**: m/z 336.1 \rightarrow 115.1
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Mandatory Visualization



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Caption: Experimental workflow for the quantification of piroxicam using **Piroxicam-d4** as an internal standard.

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References

- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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